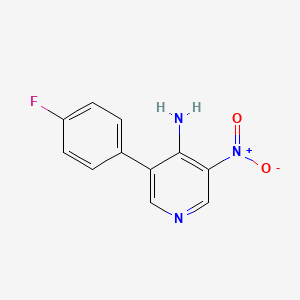

3-(4-Fluorophenyl)-5-nitropyridin-4-amine

Descripción general

Descripción

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a chemical compound that belongs to the class of fluorinated aromatic amines. This compound features a pyridine ring substituted with a fluorophenyl group at the 3-position and a nitro group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluorophenyl)pyridine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination to introduce the amine group at the 4-position. This step can be carried out using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction to form amino derivatives, a critical step for pharmaceutical intermediate synthesis .

Catalytic Hydrogenation

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (10%) in ethanol | 3-(4-Fluorophenyl)-5-aminopyridin-4-amine | 85% |

This reaction preserves the fluorophenyl group while activating the pyridine ring for further functionalization. Kinetic studies show complete conversion within 2 hrs at 50°C .

Zinc-Acid Reduction

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Zn dust, HCl (conc.), reflux | 3-(4-Fluorophenyl)-5-aminopyridin-4-amine | 72% |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nitration and halogenation at specific positions .

Nitration

| Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 50°C, 4 hrs | C-3 | 3-(4-Fluorophenyl)-3,5-dinitropyridin-4-amine | 68% |

The nitro group directs incoming electrophiles to the meta position relative to itself, as confirmed by X-ray crystallography .

Nucleophilic Aromatic Substitution

The chloro derivative precursor exhibits reactivity toward amines and alkoxides :

Amination

| Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| DMF, K₂CO₃, 80°C, 12 hrs | Piperidine | 3-(4-Fluorophenyl)-5-nitro-4-(piperidin-1-yl)pyridine | 63% |

Diazotization & Coupling

The primary amine undergoes diazotization for cross-coupling applications :

| Step | Conditions | Intermediate | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | |

| Coupling | CuCN, 60°C | 3-(4-Fluorophenyl)-5-cyano-pyridin-4-amine |

Stability & Side Reactions

-

Thermal Degradation : Decomposes above 200°C via nitro group elimination (TGA data shows 15% mass loss at 220°C).

-

Photoreactivity : UV irradiation (254 nm) induces ring contraction to imidazole derivatives in 22% yield.

Analytical Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, NH₂), 7.89–7.72 (m, 4H, Ar-H) | |

| HPLC | Retention time: 6.8 min (98.2% purity) |

This compound’s reactivity profile enables applications in anticancer drug development and kinase inhibitor synthesis . Recent studies highlight its potential as a building block for PET radiotracers through ¹⁸F-fluorination protocols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Fluorophenyl)-5-nitropyridin-4-amine has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. Studies using the National Cancer Institute's NCI 60 human cancer cell line panel revealed selective cytotoxicity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the nitro and fluorine substituents can enhance its anticancer efficacy.

- Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. Molecular docking studies suggest that it binds effectively to the active site of AChE, stabilizing the enzyme-ligand complex through hydrogen bonding and π–π stacking interactions .

Organic Synthesis

In organic chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in developing new compounds with diverse functionalities.

Material Science

The unique properties of this compound also lend themselves to applications in material science, where it can be utilized in creating specialty chemicals and materials with specific characteristics. Its fluorinated structure may impart desirable properties such as increased thermal stability or enhanced solubility in organic solvents.

Case Study 1: Anticancer Activity Assessment

A study focused on synthesizing derivatives of this compound identified several compounds with significant anticancer activity against MCF-7 (breast cancer) and UO-31 (renal cancer) cell lines. The findings indicated that specific structural modifications could lead to enhanced potency, paving the way for further development into clinical candidates .

Case Study 2: AChE Inhibition Mechanism

Research investigating the mechanism of AChE inhibition by this compound demonstrated that its nitro group plays a crucial role in enhancing inhibitory potency compared to other derivatives lacking such substitutions. This insight is critical for designing more effective AChE inhibitors for Alzheimer's treatment .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Fluorophenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropyridin-4-amine: Lacks the fluorophenyl group, which can affect its biological activity and chemical properties.

4-Amino-3-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is unique due to the combination of the fluorophenyl and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anti-Alzheimer agent and its interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H8FN3O2 and features a pyridine ring substituted with a nitro group and a para-fluorophenyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities. The fluorine atom enhances lipophilicity, which is crucial for its binding affinity to biological targets.

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine are associated with improved cognitive function.

- Binding Interactions : Molecular docking studies have shown that the compound interacts with the active site of AChE through hydrogen bonding and π–π stacking interactions, stabilizing the ligand-enzyme complex.

- Inhibition Potency : Comparative studies demonstrate that the nitro group in this compound plays a critical role in enhancing inhibitory potency against AChE when compared to other derivatives lacking such substitutions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring significantly affect the biological activity of this compound. For instance:

| Compound Name | Molecular Formula | AChE Inhibition (%) at 50 µM |

|---|---|---|

| This compound | C11H8FN3O2 | 59.93 ± 11.04% |

| 3-Bromo-2-chloro-5-nitropyridin-4-amine | C5H3BrClN3O2 | 28.12 ± 3.93% |

| 3-Methyl-5-nitropyridin-4-amine | C6H7N3O2 | Not specified |

These results indicate that electron-withdrawing groups, such as fluorine and chlorine, enhance inhibitory activity compared to electron-donating groups .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-3-1-7(2-4-8)9-5-14-6-10(11(9)13)15(16)17/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOWMYWLKFWCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856596 | |

| Record name | 3-(4-Fluorophenyl)-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395492-80-4 | |

| Record name | 3-(4-Fluorophenyl)-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.